2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine is a synthetic porphyrin compound characterized by its complex cyclic structure composed of four pyrrole rings interconnected by methine bridges. This compound is notable for its large size and the presence of eight ethyl groups attached to the nitrogen atoms of the pyrrole units, which significantly influence its solubility and electronic properties. The molecular formula is and it has a molecular weight of approximately 538.68 g/mol .
OEP is a type of porphyrin, a class of macrocycles with a unique aromatic structure. Due to its light-absorbing properties and ability to form complexes with metal ions, OEP has been explored as a sensitizer in organic photovoltaic (OPV) devices. When incorporated into OPV cells, OEP can harvest light and transfer the generated excitons to other components in the device, leading to electricity generation [].
Here, OEP's ability to absorb light across a broad range of the solar spectrum makes it a potential candidate for improving the efficiency of OPVs.
OEP can also form complexes with various metal ions, and these metalloporphyrins have been investigated for their catalytic activity. Studies have shown that OEP-based catalysts can be effective in promoting organic transformations, such as olefin epoxidation and hydroamination reactions [, ].
The research suggests that the specific properties of the central metal ion and the surrounding organic groups in the OEP complex can be tuned to optimize catalytic performance for different reactions [].
Mimicking natural photosynthesis is a crucial goal for developing sustainable energy sources. OEP, due to its light-harvesting properties and ability to bind metal ions, is being explored as a component in artificial photosynthetic systems.
Researchers are investigating how OEP can be integrated with other molecules to capture sunlight, split water molecules, and generate hydrogen fuel [].
OEP's fluorescence properties can be altered by its interaction with specific molecules. This characteristic makes OEP a potential candidate for developing biosensors. By attaching biorecognition molecules to OEP, researchers aim to create sensors that can detect specific biomolecules with high sensitivity [].
The biological activity of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine is primarily linked to its role in photodynamic therapy and as a potential photosensitizer. Studies have shown that porphyrins can induce cytotoxic effects on cancer cells when activated by light. Additionally:
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine typically involves the following methods:
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine has several important applications:
Interaction studies involving 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine focus on its binding affinity with various biomolecules and metal ions. These studies reveal insights into:
Several compounds share structural similarities with 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Hydroxyethyl-21H-23H-porphyrin | C36H46N4O | Contains hydroxyl group; used in biological studies |
2-Methyl-21H-23H-porphyrin | C36H46N4 | Methylated variant; alters electronic properties |
2-(1-Pyrrolidinyl)-21H-23H-porphyrin | C40H54N6 | Increased solubility; potential drug delivery vehicle |
5-(4-Nitrophenyl)-21H-23H-porphyrin | C36H44N6O2 | Functionalized for enhanced reactivity in sensors |
These compounds differ primarily in their substituents and metalation states but maintain the core porphyrin structure that grants them unique chemical properties. The presence of different functional groups can significantly influence their solubility and reactivity compared to 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine.